molecular formula C9H7BrN2O2 B1471035 Methyl 7-bromo-1H-indazole-5-carboxylate CAS No. 1427460-96-5

Methyl 7-bromo-1H-indazole-5-carboxylate

Cat. No.: B1471035
CAS No.: 1427460-96-5
M. Wt: 255.07 g/mol
InChI Key: KSHNFDKDSIQAGL-UHFFFAOYSA-N
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Description

“Methyl 7-bromo-1H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 1427460-96-5 . It has a molecular weight of 255.07 and its linear formula is C9H7BrN2O2 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Methyl 7-bromo-1H-indazole-5-carboxylate has been used in a variety of scientific research applications. It has been investigated for its potential as a corrosion inhibitor in steel and aluminum alloys. It has also been used as a model compound for studying the properties of indazole derivatives. In addition, this compound has been used in the synthesis of novel compounds, as well as in the study of the mechanism of action of various compounds.

Mechanism of Action

Target of Action

Methyl 7-bromo-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic compound . Indazoles are known to interact with various targets, including kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell biology, particularly in cell cycle regulation and volume control .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and modulate their target kinases . This interaction can lead to changes in the activity of these kinases, potentially affecting cellular processes such as cell growth and division .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, while h-sgk is involved in the regulation of cell volume . Changes in the activity of these kinases could therefore affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that this compound could have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits CHK1 and CHK2, it could potentially interfere with the DNA damage response, affecting cell growth and division .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Advantages and Limitations for Lab Experiments

Methyl 7-bromo-1H-indazole-5-carboxylate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also stable and soluble in a variety of solvents. However, it is important to note that it is not water soluble and must be handled with care.

Future Directions

There are several potential future directions for research on Methyl 7-bromo-1H-indazole-5-carboxylate. These include further investigation into its potential as a corrosion inhibitor, its biochemical and physiological effects, and its potential as a model compound for studying the properties of indazole derivatives. In addition, further research is needed to determine the mechanism of action of this compound and to develop novel compounds based on its structure. Finally, further studies are needed to explore the potential therapeutic applications of this compound.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

Methyl 7-bromo-1H-indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves interactions with key amino acid residues within the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

methyl 7-bromo-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHNFDKDSIQAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212148
Record name 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-96-5
Record name 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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